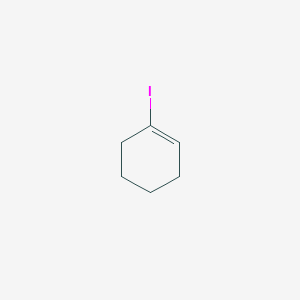

1-Iodocyclohexene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9I/c7-6-4-2-1-3-5-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAROGICRCNKEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334017 | |

| Record name | 1-Iodocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17497-53-9 | |

| Record name | 1-Iodocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Iodocyclohexene from Cyclohexanone

This technical guide provides a comprehensive overview of the synthesis of 1-iodocyclohexene from cyclohexanone (B45756), a key transformation in organic synthesis. The primary method discussed is the Barton vinyl iodide synthesis, which proceeds through a hydrazone intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a detailed understanding of this synthetic route.

Reaction Overview and Mechanism

The conversion of cyclohexanone to this compound is a two-step process. The first step involves the formation of cyclohexanone hydrazone by reacting cyclohexanone with hydrazine (B178648) hydrate (B1144303). The subsequent step is the iodination of the hydrazone to yield the desired vinyl iodide. This reaction is a modification of the Barton vinyl iodide synthesis.[1][2][3]

The mechanism of the second step, the iodination of the hydrazone, involves the oxidation of the hydrazone by iodine to form a diazo intermediate.[4] This is followed by an electrophilic attack by another iodine molecule. The displacement of nitrogen gas then leads to the formation of an iodocarbonium ion. Finally, an elimination reaction results in the formation of the this compound product.[4]

Experimental Protocols

The following experimental protocols are based on established and reliable methods for the synthesis of this compound from cyclohexanone.[1][5]

Step 1: Synthesis of Cyclohexanone Hydrazone

This procedure outlines the formation of the hydrazone intermediate from cyclohexanone.

-

Materials:

-

Cyclohexanone

-

Hydrazine hydrate

-

Absolute Methanol (B129727)

-

Aqueous Sodium Chloride

-

Anhydrous Sodium Sulphate

-

-

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer

-

Condenser

-

Addition funnel

-

-

Procedure:

-

Place hydrazine hydrate (40.8 mL, 0.84 mol) into a round-bottomed flask equipped with a magnetic stirrer, condenser, and an addition funnel.[1]

-

Prepare a solution of cyclohexanone (6.4 mL, 61.5 mmol) in absolute methanol (35 mL).[1]

-

Add the cyclohexanone solution very slowly (approximately 3 drops per minute) to the hydrazine hydrate with vigorous stirring.[1]

-

Once the addition is complete, reflux the reaction mixture for 1 hour.[1]

-

Cool the mixture to room temperature.

-

Evaporate the methanol.

-

Wash the reaction mixture with chloroform and then with aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulphate.[1]

-

Filter the mixture and evaporate the chloroform to obtain the cyclohexanone hydrazone.[1]

-

Step 2: Synthesis of this compound

This procedure details the conversion of the cyclohexanone hydrazone to the final product.

-

Materials:

-

Cyclohexanone hydrazone

-

Iodine

-

A suitable non-nucleophilic base (e.g., 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) or DBU)[4]

-

Diethyl ether

-

-

Procedure:

-

Dissolve the cyclohexanone hydrazone in diethyl ether.

-

In a separate flask, prepare a solution of iodine in diethyl ether.

-

Add the non-nucleophilic base to the iodine solution.

-

Slowly add the hydrazone solution to the iodine/base mixture at room temperature with stirring.[4]

-

Monitor the reaction for the evolution of nitrogen gas, which indicates the progress of the reaction.

-

Upon completion, quench the reaction and perform a suitable workup to isolate the this compound.

-

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of the cyclohexanone hydrazone intermediate.

| Parameter | Value | Reference |

| Reactants | ||

| Cyclohexanone | 6.4 mL (61.5 mmol) | [1] |

| Hydrazine Hydrate | 40.8 mL (0.84 mol) | [1] |

| Absolute Methanol | 35 mL | [1] |

| Reaction Conditions | ||

| Addition Rate | ~3 drops per minute | [1] |

| Reflux Time | 1 hour | [1] |

| Product | ||

| Cyclohexanone Hydrazone Yield | 6.3 g (91%) | [1] |

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the two-step synthesis of this compound.

Diagram 2: Reaction Pathway for the Synthesis of this compound

Caption: Chemical transformation from cyclohexanone to this compound.

References

An In-depth Technical Guide to the Preparation of 1-Iodocyclohexene via Hydrazone Iodination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-iodocyclohexene through the iodination of cyclohexanone (B45756) hydrazone, a method famously known as the Barton vinyl iodide synthesis. This transformation is a cornerstone in organic synthesis, enabling the introduction of a vinyl iodide moiety, a versatile functional group for various cross-coupling reactions pivotal in the development of novel therapeutics and complex molecules.

Reaction Overview and Mechanism

The preparation of this compound from cyclohexanone is a two-step process. The first step involves the condensation of cyclohexanone with hydrazine (B178648) hydrate (B1144303) to form cyclohexanone hydrazone. The subsequent step is the iodination of the hydrazone using molecular iodine in the presence of a non-nucleophilic base, which yields the desired this compound.

The mechanism of the Barton vinyl iodide synthesis proceeds through a series of well-defined intermediates. The reaction is initiated by the oxidation of the hydrazone by iodine to form a diazo intermediate. This is followed by an electrophilic attack of another iodine molecule and the subsequent elimination of nitrogen gas to generate an iodocarbonium ion. Finally, a base-mediated elimination of a proton affords the this compound product.

An In-depth Technical Guide to the Physical Properties of 1-Iodocyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodocyclohexene is a halogenated cyclic alkene that serves as a versatile synthetic intermediate in organic chemistry. Its reactivity, stemming from the carbon-iodine bond on the cyclohexene (B86901) ring, makes it a valuable precursor for the synthesis of a wide range of functionalized cyclohexene derivatives. These derivatives are significant structural motifs in the development of new pharmaceutical agents and advanced materials. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and the determination of its physical characteristics, and relevant spectral data.

Physicochemical Properties

Quantitative data for the physical properties of this compound are summarized in the table below. It is important to note that while some experimental values are available, others, such as melting point and a precise refractive index, are not widely reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₆H₉I | --INVALID-LINK-- |

| Molecular Weight | 208.04 g/mol | --INVALID-LINK-- |

| Boiling Point | 80-81 °C at 20 mmHg | --INVALID-LINK-- |

| Density | 1.624 g/mL at 25 °C | --INVALID-LINK-- |

| Melting Point | Not available | - |

| Refractive Index | Not available | - |

| Appearance | Colorless to slightly reddish-yellow liquid | --INVALID-LINK-- |

| Solubility | Soluble in ethanol, ether, and acetone | --INVALID-LINK-- |

Spectral Data

Mass Spectrometry

The mass spectrum of this compound is available through the NIST WebBook. The spectrum displays the fragmentation pattern of the molecule upon electron ionization, which is crucial for its identification and structural elucidation.

Experimental Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

PubChem indicates the availability of vapor-phase IR spectral data for this compound, but the actual spectrum with peak assignments is not provided.[1] IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, key absorbances would be expected for the C=C double bond and the C-I bond.

Experimental Protocols

Synthesis of this compound from Cyclohexanone (B45756)

A common and effective method for the synthesis of this compound proceeds via the corresponding hydrazone of cyclohexanone.[2]

Materials:

-

Cyclohexanone

-

Hydrazine (B178648) hydrate

-

Absolute methanol (B129727)

-

Iodine

-

Dry ether

-

Saturated aqueous sodium sulfite

-

3N HCl

-

Saturated aqueous sodium bicarbonate

-

Aqueous sodium chloride

-

Anhydrous sodium sulfate

Procedure:

-

Formation of Cyclohexanone Hydrazone:

-

In a round-bottomed flask equipped with a magnetic stirrer, condenser, and addition funnel, place hydrazine hydrate.

-

Slowly add a solution of cyclohexanone in absolute methanol to the vigorously stirred hydrazine hydrate.

-

After the addition is complete, reflux the reaction mixture for 1 hour.

-

Cool the mixture to room temperature. The hydrazone can then be isolated.

-

-

Iodination of the Hydrazone:

-

In a separate flask, dissolve the cyclohexanone hydrazone and triethylamine in dry ether.

-

Add a solution of iodine in dry ether dropwise to the stirred hydrazone solution at room temperature.

-

Continue stirring for 20 minutes after the addition is complete.

-

Dilute the reaction mixture with dry ether.

-

Wash the organic layer successively with saturated aqueous sodium sulfite, 3N HCl, saturated aqueous sodium bicarbonate, and aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield this compound.

-

Diagram of the Synthesis Workflow

Caption: Synthesis of this compound from cyclohexanone.

Determination of Physical Properties

The following are general experimental protocols that can be adapted for the determination of the physical properties of this compound.

Boiling Point Determination (Micro Method under Reduced Pressure):

This method is suitable for small sample volumes and for substances that may decompose at their atmospheric boiling point.

-

Apparatus Setup: A Thiele tube or a similar heating apparatus equipped with a vacuum connection, a thermometer, and a capillary tube sealed at one end.

-

Sample Preparation: Place a small amount of this compound into a small test tube. Insert the capillary tube with the open end down into the liquid.

-

Procedure:

-

Attach the test tube to the thermometer.

-

Place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gradually heat the Thiele tube while stirring.

-

A stream of bubbles will emerge from the capillary tube.

-

When a steady stream of bubbles is observed, discontinue heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

-

Record the pressure at which the measurement is taken.

-

Density Determination:

-

Apparatus: A pycnometer or a graduated cylinder and an analytical balance.

-

Procedure (using a pycnometer for higher accuracy):

-

Weigh a clean and dry pycnometer.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Place the pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Carefully remove any excess liquid that has expanded.

-

Weigh the pycnometer containing the liquid.

-

Determine the volume of the pycnometer by repeating the procedure with a liquid of known density (e.g., distilled water).

-

Calculate the density of this compound using the formula: Density = (mass of liquid) / (volume of pycnometer).

-

Refractive Index Determination:

-

Apparatus: An Abbe refractometer.

-

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the sample to reach the temperature of the instrument (usually 20 °C or 25 °C, maintained by a water bath).

-

Adjust the instrument to bring the dividing line between the light and dark fields into focus and at the center of the crosshairs.

-

Read the refractive index from the scale.

-

Conclusion

This compound is a key building block in organic synthesis. This guide has summarized its known physical properties, provided detailed experimental protocols for its preparation and characterization, and highlighted the available spectral data. While some physical constants like melting point and refractive index, along with detailed NMR and IR spectra, are not widely published, the information provided herein offers a solid foundation for researchers and professionals working with this compound. It is recommended that users of this compound perform their own analyses to determine any missing physical data as needed for their specific applications.

References

Technical Guide: Physicochemical Properties of 1-Iodocyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodocyclohexene is a halogenated cyclic alkene of interest in organic synthesis and as a potential intermediate in the development of novel pharmaceutical compounds. A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is crucial for its application in synthetic chemistry, reaction kinetics, and process scale-up. This technical guide provides an in-depth overview of the available data for this compound and outlines detailed experimental protocols for the determination of its boiling point and density.

Data Presentation

A comprehensive search of available chemical databases and scientific literature did not yield experimentally determined values for the boiling point and density of this compound. Several sources explicitly state these values as "not available". For the purpose of providing a comparative reference, the properties of the related saturated compound, iodocyclohexane, are presented below. It is critical to note that the presence of the double bond in this compound is expected to influence its physical properties relative to its saturated analog.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | C₆H₉I | 208.04 | Not Available | Not Available |

| Iodocyclohexane | C₆H₁₁I | 210.06 | 80-81 @ 20 mmHg | 1.624 @ 25 °C[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common pathway involves the reaction of cyclohexanone (B45756) with hydrazine (B178648) to form the corresponding hydrazone, followed by reaction with iodine.

A logical workflow for the synthesis is depicted in the following diagram:

Caption: Synthesis pathway of this compound from Cyclohexanone.

Experimental Protocols

Given the absence of reported values for the boiling point and density of this compound, the following detailed experimental protocols are provided for their determination.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is a standard technique in organic chemistry laboratories.

Materials:

-

This compound sample

-

Thiele tube or other suitable heating apparatus (e.g., oil bath with a stirrer)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube and thermometer

Procedure:

-

Sample Preparation: Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Capillary Insertion: Place a capillary tube, with the sealed end facing up, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube or oil bath. The heat should be applied gradually and the heating bath stirred to ensure uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Continue heating until a steady and continuous stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

-

Recording: Record the temperature. For accuracy, it is advisable to repeat the measurement.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for measuring the density of liquids.

Materials:

-

This compound sample

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature water bath

Procedure:

-

Cleaning and Drying: Thoroughly clean and dry the pycnometer.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

-

Filling the Pycnometer: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Place the stopper and wipe away any excess liquid from the outside.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Mass of Pycnometer with Sample: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record the mass (m₂).

-

Calibration with Water: Empty and clean the pycnometer. Fill it with distilled water and repeat steps 4 and 5. Record the mass of the pycnometer filled with water (m₃).

-

Calculation:

-

Mass of the this compound sample: m_sample = m₂ - m₁

-

Mass of the water: m_water = m₃ - m₁

-

Volume of the pycnometer (at the specified temperature): V = m_water / ρ_water (where ρ_water is the known density of water at that temperature).

-

Density of this compound: ρ_sample = m_sample / V

-

The following diagram illustrates the logical workflow for determining the density of a liquid using a pycnometer.

Caption: Workflow for density determination using a pycnometer.

References

An In-depth Technical Guide to 1-Iodocyclohexene (CAS: 17497-53-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-iodocyclohexene, a versatile synthetic intermediate. It covers its chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, and key applications in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Chemical Identity and Physical Properties

This compound is a halogenated cyclic alkene. The presence of the vinyl iodide functional group makes it a valuable precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17497-53-9 | [1] |

| Molecular Formula | C₆H₉I | [2] |

| Molecular Weight | 208.04 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Iodo-1-cyclohexene, 1-Iodocyclohex-1-ene | [1] |

| Appearance | Colorless to slightly reddish-yellow liquid | - |

| Boiling Point | Data not available (For Iodocyclohexane: 80-81 °C at 20 mmHg) | [3] |

| Density | Data not available (For Iodocyclohexane: 1.624 g/mL at 25 °C) | [3][4] |

| Refractive Index (n²⁰/D) | Data not available (For Iodocyclohexane: 1.5441) | [3][4] |

| Solubility | Soluble in ethanol, ether, and acetone. | [5][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected and reported spectral data.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Chemical Shifts (ppm) | Source(s) |

| ¹H NMR | Specific assignments not detailed in search results. Expected regions: Olefinic proton (~6.0-6.5 ppm), Allylic protons (~2.0-2.5 ppm), and other methylene (B1212753) protons (~1.5-2.0 ppm). | [7][8][9] |

| ¹³C NMR | Specific assignments not detailed in search results. Expected regions: Vinylic carbons (one attached to iodine at ~90-100 ppm, the other at ~130-140 ppm), and Aliphatic carbons (~20-40 ppm). | [10][11] |

| Infrared (IR) | Specific peak list not detailed in search results. Expected absorptions: C=C stretch (~1640 cm⁻¹), vinylic C-H stretch (>3000 cm⁻¹), and aliphatic C-H stretch (<3000 cm⁻¹). | [12][13] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 208. Key fragments would arise from the loss of iodine and fragmentation of the cyclohexene (B86901) ring. | [1] |

Synthesis of this compound

This compound can be synthesized from cyclohexanone (B45756) via a two-step procedure involving the formation of a hydrazone intermediate followed by iodination.

Experimental Protocol: Synthesis from Cyclohexanone

This protocol is adapted from a general method for the synthesis of vinyl iodides.

Step 1: Formation of Cyclohexanone Hydrazone

-

To a round-bottomed flask equipped with a magnetic stirrer, condenser, and addition funnel, add hydrazine (B178648) hydrate (B1144303) (40.8 mL, 0.84 mol).

-

With vigorous stirring, slowly add a solution of cyclohexanone (6.4 mL, 61.5 mmol) in absolute methanol (B129727) (35 mL) to the hydrazine hydrate at a rate of approximately 3 drops per minute.

-

After the addition is complete, reflux the reaction mixture for 1 hour.

-

Cool the mixture to room temperature and remove the methanol by rotary evaporation.

-

Wash the residue with chloroform (B151607) and saturated aqueous sodium chloride, then dry the organic layer over anhydrous sodium sulfate.

Step 2: Iodination of Cyclohexanone Hydrazone

-

In a separate flask, prepare a solution of iodine (27.4 g, 0.11 mol) in dry ether (170.4 mL).

-

To a stirred solution of the crude hydrazone (6 g, 0.05 mol) and triethylamine (B128534) (41.6 mL, 0.29 mol) in dry ether (18.1 mL), add the iodine solution dropwise at room temperature. The reaction is instantaneous, and the color will change from yellow to brown.

-

Continue stirring for an additional 20 minutes after the addition is complete.

-

Dilute the reaction mixture with dry ether (150 mL).

-

Wash the ethereal solution successively with saturated aqueous sodium sulfite, 3N HCl, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield this compound.

Reactivity and Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents onto the cyclohexene scaffold. This makes it a key intermediate in the synthesis of pharmaceuticals, natural products, and advanced materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester. This reaction is a powerful tool for the synthesis of substituted cyclohexenes.

General Experimental Protocol: Suzuki-Miyaura Coupling

-

In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Add a suitable solvent system, such as a mixture of toluene (B28343) and water.

-

Heat the reaction mixture with vigorous stirring at 80-100 °C until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding conjugated enynes.[14][15][16] This reaction is typically co-catalyzed by palladium and copper complexes.[14][15][16]

General Experimental Protocol: Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[14]

-

Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 2-3 equiv.).[14]

-

Introduce the terminal alkyne (1.1-1.5 equiv.) to the stirred mixture.[14]

-

Add this compound (1.0 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or GC-MS.

-

After completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a substituted cyclohexene derivative.[17] This reaction is highly valuable for the formation of new carbon-carbon double bonds.

General Experimental Protocol: Heck Reaction

-

In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene coupling partner (1.2-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand if necessary (e.g., PPh₃).[18]

-

Add a base, such as triethylamine or sodium acetate (B1210297) (1.5-2.0 equiv.), and an appropriate solvent (e.g., DMF, NMP, or acetonitrile).[18]

-

Seal the vessel and heat the mixture to 80-140 °C. For microwave-assisted protocols, irradiation at higher temperatures for shorter durations can be employed.[18][19]

-

Monitor the reaction for completion using TLC or GC-MS.

-

After cooling, perform a standard aqueous workup by diluting with an organic solvent and washing with water and brine.

-

Dry the organic phase, remove the solvent, and purify the residue by column chromatography.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to participate in a range of palladium-catalyzed cross-coupling reactions makes it an essential tool for medicinal chemists and materials scientists. The protocols and data presented in this guide are intended to facilitate its effective use in research and development settings. Further investigation into its reactivity and the development of novel applications are ongoing areas of research.

References

- 1. This compound | C6H9I | CID 519429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 626-62-0 CAS MSDS (IODOCYCLOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Iodocyclohexane Cyclohexyl iodide [sigmaaldrich.com]

- 5. Iodocyclohexane [chembk.com]

- 6. IODOCYCLOHEXANE | 626-62-0 [chemicalbook.com]

- 7. IODOCYCLOHEXANE(626-62-0) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. IODOCYCLOHEXANE(626-62-0) 13C NMR spectrum [chemicalbook.com]

- 11. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. IODOCYCLOHEXANE(626-62-0) IR Spectrum [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Heck reaction - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Iodocyclohexene

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. 1-Iodocyclohexene, a versatile organoiodine compound, serves as a significant building block in organic synthesis. This document provides an in-depth overview of its core properties, experimental protocols for its synthesis, and its photochemical behavior.

Core Properties of this compound

This compound is a halogenated cycloalkene with the chemical formula C₆H₉I.[1][2][3][4] Its molecular structure and properties make it a valuable reagent in various chemical transformations, including cross-coupling reactions and nucleophilic substitutions. A summary of its key quantitative data is presented below.

| Property | Value |

| Molecular Formula | C₆H₉I[1][2][3] |

| Molecular Weight | 208.04 g/mol [1][2][3] |

| CAS Number | 17497-53-9 |

Experimental Protocol: Synthesis of this compound

The following protocol details a common method for the synthesis of this compound, adapted from established procedures. This synthesis involves the initial formation of a hydrazone from cyclohexanone (B45756), which is then converted to the final product.

Materials:

-

Cyclohexanone

-

Absolute methanol (B129727)

-

Iodine

-

Base (e.g., triethylamine)

-

Solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Hydrazone Formation:

-

In a round-bottomed flask equipped with a magnetic stirrer, condenser, and addition funnel, place hydrazine hydrate.

-

Slowly add a solution of cyclohexanone in absolute methanol to the hydrazine hydrate with vigorous stirring.

-

After the addition is complete, reflux the reaction mixture for one hour.

-

Cool the mixture to room temperature. The cyclohexanone hydrazone can be isolated at this stage or used directly in the next step.

-

-

Iodination:

-

To the crude hydrazone mixture, add a suitable solvent and a base (e.g., triethylamine).

-

Cool the mixture in an ice bath and slowly add a solution of iodine in the same solvent.

-

Allow the reaction to stir at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction with a solution of sodium thiosulfate (B1220275) to remove excess iodine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography to yield the final product.

-

Photochemical Reaction Pathways of this compound

This compound exhibits interesting photochemical reactivity, particularly when irradiated with UV light in a nucleophilic solvent such as methanol. The reaction can proceed through both radical and ionic intermediates, leading to a mixture of products. The presence of additives like zinc can influence the product distribution. The following diagram illustrates the key photochemical transformations.

Caption: Photochemical transformation of this compound in methanol.

This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. The provided data and protocols offer a starting point for further research and application of this versatile compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-iodocyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-iodocyclohexene. Due to the limited availability of public, experimentally verified spectral data for this specific compound, this guide presents predicted chemical shifts and coupling constants based on established principles of NMR spectroscopy. It also includes a comprehensive experimental protocol for acquiring high-quality NMR data for similar vinyl iodide compounds.

Introduction to the NMR Spectroscopy of this compound

This compound is a vinyl iodide of interest in organic synthesis. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of such compounds. The ¹H NMR spectrum provides information about the electronic environment and connectivity of the hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of the electronegative iodine atom and the C=C double bond significantly influences the chemical shifts of the neighboring protons and carbons.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the vinylic, allylic, and aliphatic protons. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| H-2 (Vinylic) | 6.2 - 6.5 | Triplet (t) | J(H2-H6) ≈ 4-5 Hz |

| H-3, H-6 (Allylic) | 2.1 - 2.4 | Multiplet (m) | - |

| H-4, H-5 (Aliphatic) | 1.6 - 1.9 | Multiplet (m) | - |

Interpretation of the ¹H NMR Spectrum:

-

Vinylic Proton (H-2): The proton on the double bond (C-2) is expected to be the most deshielded due to the sp² hybridization of the carbon and the influence of the double bond's anisotropy. It will likely appear as a triplet due to coupling with the two adjacent allylic protons on C-6.

-

Allylic Protons (H-3, H-6): The protons on the carbons adjacent to the double bond are deshielded compared to typical aliphatic protons. Their signals are expected to be complex multiplets due to coupling with each other and with the neighboring vinylic and aliphatic protons.

-

Aliphatic Protons (H-4, H-5): These protons are in a more shielded environment and will appear as a complex multiplet in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Iodo-substituted) | 95 - 105 |

| C-2 (Vinylic) | 135 - 145 |

| C-3, C-6 (Allylic) | 30 - 40 |

| C-4, C-5 (Aliphatic) | 20 - 30 |

Interpretation of the ¹³C NMR Spectrum:

-

C-1: The carbon atom directly bonded to the iodine (C-1) is significantly shielded due to the "heavy atom effect" of iodine, causing its signal to appear at a relatively upfield chemical shift for an sp² carbon.

-

C-2: The other vinylic carbon (C-2) is deshielded and will appear at a characteristic downfield shift for an alkene.

-

C-3, C-6: The two allylic carbons are in a similar chemical environment and are expected to have a chemical shift in the typical aliphatic range, but slightly deshielded due to their proximity to the double bond.

-

C-4, C-5: The remaining two aliphatic carbons are the most shielded and will appear at the most upfield positions in the spectrum.

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound or similar compounds.

4.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample well. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

-

Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal signal transmission and detection.

-

Shimming: Shim the magnetic field to achieve a high degree of homogeneity across the sample, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

4.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline of the spectrum to be flat.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow from the molecular structure of this compound to the interpretation of its NMR spectra.

Caption: Workflow for the NMR analysis of this compound.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For definitive structural confirmation, it is always recommended to acquire and interpret experimental NMR data for the specific compound of interest.

An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 1-Iodocyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of 1-iodocyclohexene using mass spectrometry and infrared (IR) spectroscopy. It is designed to serve as a comprehensive resource, offering insights into the structural elucidation of this compound through the interpretation of its spectral data. This document outlines the expected fragmentation patterns in mass spectrometry and the characteristic vibrational modes in IR spectroscopy, supported by detailed experimental protocols and data presented in a clear, tabular format.

Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern. For this compound (C₆H₉I), with a molecular weight of approximately 208.04 g/mol , electron ionization (EI) is a common method for analysis.[1]

Data Presentation: Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions. The key quantitative data is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₉I | [1] |

| Molecular Weight | 208.04 g/mol | [1] |

| Molecular Ion Peak [M]⁺ | m/z 208 | [1][2] |

| Base Peak | m/z 81 | [2] |

| Other Key Fragment | m/z 41 | [2] |

Interpretation of the Mass Spectrum

The mass spectrum of this compound provides significant structural information. The peak at m/z 208 corresponds to the molecular ion [C₆H₉I]⁺. The base peak at m/z 81 is likely due to the loss of the iodine radical, resulting in the stable cyclohexenyl cation [C₆H₉]⁺. The presence of a peak at m/z 41 is a common fragment in cyclic systems, corresponding to the allyl cation [C₃H₅]⁺.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for acquiring a mass spectrum of a liquid sample like this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Objective: To obtain the mass spectrum of this compound.

Materials and Equipment:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane (B109758) or hexane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.

-

GC-MS System Setup:

-

Set the GC injector temperature to 250 °C.

-

Set the oven temperature program. A typical program might start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Set the MS transfer line temperature to 280 °C.

-

Set the ion source temperature to 230 °C.

-

Set the electron energy to 70 eV for standard EI.

-

Set the mass analyzer to scan a mass range of m/z 40-300.

-

-

Injection: Inject 1 µL of the prepared sample solution into the GC inlet.

-

Data Acquisition: The GC will separate the components of the sample, and the eluting this compound will enter the mass spectrometer, where it will be ionized and fragmented. The mass analyzer will separate the ions based on their mass-to-charge ratio, and the detector will record their abundance.

-

Data Analysis: The resulting mass spectrum is then processed to identify the molecular ion and major fragment peaks.

Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Data Presentation: Predicted IR Absorptions for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for Vinyl Iodide[3] |

| C-H (alkene) | Stretching | 3100 - 3000 | 3115, 3050 |

| C-H (alkane) | Stretching | 3000 - 2850 | - |

| C=C (alkene) | Stretching | 1680 - 1640 | 1593 |

| C-H (alkane) | Bending (Scissoring) | ~1450 | - |

| C-I | Stretching | 600 - 500 | 545 |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to show several key features. The presence of a C=C double bond will be indicated by a stretching vibration in the 1680-1640 cm⁻¹ region.[4] C-H stretching vibrations for the vinylic hydrogen will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexene (B86901) ring will be observed just below 3000 cm⁻¹.[4][5] The C-I stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.[6]

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes a general method for obtaining an IR spectrum of a liquid sample like this compound using an ATR-FTIR spectrometer.

Objective: To obtain the infrared spectrum of this compound.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal must be collected. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal using a pipette. Ensure the crystal surface is completely covered.

-

Spectrum Acquisition: Initiate the scan. The FTIR spectrometer will collect and average a number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Cleaning: After the measurement is complete, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe. If necessary, use a small amount of an appropriate solvent to thoroughly clean the crystal surface.

-

Data Analysis: Process the acquired spectrum to identify the characteristic absorption bands and correlate them with the functional groups present in this compound.

Workflow for Structural Elucidation

The combined data from mass spectrometry and IR spectroscopy provides a powerful workflow for the identification and structural confirmation of an unknown compound, such as this compound.

Caption: Workflow for Compound Identification.

Logical Relationship of Spectroscopic Data

The logical relationship between the data obtained from mass spectrometry and IR spectroscopy is complementary. Mass spectrometry provides the molecular formula and information about the overall structure and connectivity through fragmentation, while IR spectroscopy identifies the specific functional groups present in the molecule.

Caption: Logical Relationship of Spectroscopic Data.

References

- 1. Cyclohexene, 1-iodo- [webbook.nist.gov]

- 2. This compound | C6H9I | CID 519429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Stability and Storage Conditions for 1-Iodocyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-iodocyclohexene, a key intermediate in organic synthesis. Understanding the stability profile of this compound is critical for ensuring its purity, minimizing degradation, and obtaining reliable results in research and development applications.

Chemical Properties and Inherent Instability

This compound (CAS No. 17497-53-9) is a vinyl iodide, a class of organoiodine compounds characterized by a carbon-iodine bond on an sp²-hybridized carbon. The C-I bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol.[1] This inherent weakness makes organoiodine compounds, including this compound, susceptible to degradation over time, often resulting in the release of elemental iodine (I₂) and a characteristic yellow to brownish discoloration of the material.[1]

Stability Profile

The stability of this compound is influenced by several factors, most notably light, and to a lesser extent, temperature and the presence of oxygen.

Photochemical Stability

This compound is highly sensitive to ultraviolet (UV) light and undergoes significant degradation upon exposure.[2][3][4] The decomposition proceeds through both radical and ionic pathways, leading to a mixture of products.[2][3][4] The presence of ultrasound has been shown to accelerate this photodegradation.[2][3][4]

Table 1: Summary of Photochemical Decomposition of this compound in Methanol (B129727) [2][4]

| Condition | Predominant Pathway | Key Observations |

| UV Irradiation (λ = 254 nm) | Ionic and Radical | Formation of both nucleophilic trapping and radical products.[2][4] |

| UV Irradiation + Ultrasound | Radical | Rapid formation of radical products and accelerated degradation of this compound.[2][4] |

| UV Irradiation + Zinc | Ionic | Increased yield of the nucleophilic trapping product.[2][4] |

The photochemical decomposition pathways are visualized in the diagrams below.

Figure 1: Photochemical decomposition pathways of this compound.

Thermal Stability

While specific quantitative data on the thermal stability of this compound is limited, the inherent weakness of the C-I bond suggests that prolonged exposure to elevated temperatures should be avoided. As a general precaution for unsaturated organoiodine compounds, storage at elevated temperatures can lead to gradual decomposition, including the potential for elimination reactions to form alkynes or dienes, and the release of hydrogen iodide (HI) or I₂.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | To minimize thermal decomposition and slow down potential side reactions. |

| Light | Store in an amber, tightly sealed container in the dark. | To prevent photochemical decomposition.[2][3][4] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidation and reaction with atmospheric moisture. |

| Container | Use a clean, dry, glass container with a tightly fitting cap. | To prevent contamination and exposure to air and moisture. |

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound is from cyclohexanone (B45756) via its hydrazone, followed by reaction with iodine and a base.[2][5]

Experimental Workflow:

Figure 2: General workflow for the synthesis of this compound.

Detailed Methodology (Adapted from Nosková et al., 2007): [2]

-

Hydrazone Formation: A solution of cyclohexanone in absolute methanol is slowly added to hydrazine hydrate with vigorous stirring. The mixture is then refluxed for 1 hour. After cooling, the methanol is evaporated, and the resulting hydrazone is extracted and dried.

-

Iodination: The cyclohexanone hydrazone is dissolved in dry ether with triethylamine. A solution of iodine in dry ether is added dropwise at room temperature. The reaction is typically rapid.

-

Workup and Purification: The reaction mixture is washed, dried, and the solvent is evaporated. The crude this compound is then purified, typically by column chromatography.

Analytical Method for Purity and Degradation Analysis

Gas chromatography-mass spectrometry (GC-MS) is a suitable and widely used technique for the analysis of this compound and its potential degradation products.[2][5]

GC-MS Parameters (Example):

-

Column: HP-1 capillary column (or equivalent non-polar column)

-

Carrier Gas: Helium

-

Injection Mode: Split/Splitless

-

Temperature Program: A suitable temperature gradient to separate the starting material from potential lower and higher boiling point impurities and degradation products.

-

MS Detector: Electron Ionization (EI) mode, scanning a mass range appropriate for the expected compounds (e.g., m/z 50-300).

Handling and Safety Precautions

Researchers and drug development professionals should handle this compound in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling and storage to maintain its integrity. Its primary instability is due to photosensitivity, leading to decomposition through both radical and ionic pathways. For optimal stability, it is imperative to store this compound at refrigerated temperatures (2-8 °C), protected from light, and under an inert atmosphere. Regular monitoring of purity using techniques such as GC-MS is recommended, especially for long-term storage or before use in sensitive applications. By adhering to these guidelines, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

Theoretical Underpinnings of 1-Iodocyclohexene Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodocyclohexene, a versatile synthetic intermediate, exhibits a fascinating range of reactivity governed by the interplay of ionic and radical pathways. This technical guide delves into the theoretical and experimental studies elucidating the reactivity of this compound, with a particular focus on its photochemical behavior. While comprehensive computational studies specifically on this compound are limited in the current literature, this document synthesizes available experimental data with broader theoretical principles of vinyl iodide photochemistry and nucleophilic vinylic substitution to provide a detailed understanding of its reaction mechanisms. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering insights into the factors that control the reaction pathways of this important molecule.

Core Reactivity Patterns of this compound

This compound's reactivity is primarily dictated by the nature of the carbon-iodine bond at a vinylic position. The key reaction pathways include nucleophilic substitution, elimination, and photochemical transformations.[1] The relatively weak C-I bond makes the molecule susceptible to homolytic cleavage under photochemical conditions, leading to radical intermediates.[1] Concurrently, the polarization of the C-I bond allows for ionic reactions, particularly nucleophilic attack at the sp²-hybridized carbon.

A pivotal study on the photochemistry of this compound in methanol (B129727) reveals a competition between radical and ionic reaction pathways.[2][3] Upon irradiation with UV light (λ = 254 nm), this compound undergoes transformations to yield a mixture of products derived from both radical and ionic intermediates.[3]

Photochemical Reaction Pathways

The photolysis of this compound in a nucleophilic solvent like methanol is initiated by the homolytic cleavage of the C-I bond.[2][3] This primary photochemical event generates a cyclohexenyl radical and an iodine radical. From this radical pair, the reaction can proceed through either a radical pathway or an ionic pathway.

Radical Pathway

In the radical pathway, the cyclohexenyl radical can abstract a hydrogen atom from the solvent (methanol) to form cyclohexene. This pathway is significantly enhanced by the application of ultrasound, which is believed to be due to the chemical and mechanical effects of acoustic cavitation.[2]

Ionic Pathway

The ionic pathway is initiated by an electron transfer within the initial radical pair to form a vinyl cation intermediate.[3] This carbocation is then trapped by the nucleophilic methanol, leading to the formation of 1-methoxycyclohexene (B1584985). This enol ether can then undergo a methanol-catalyzed addition to form 1,1-dimethoxycyclohexane.[3] The presence of a radical scavenger, such as zinc, can favor the ionic pathway by intercepting the radical intermediates.[2][3]

The following diagram illustrates the competing radical and ionic pathways in the photolysis of this compound in methanol.

Quantitative Data on Product Distribution

The distribution of products from the photolysis of this compound in methanol is highly dependent on the reaction conditions. The following table summarizes the product distribution after 40 minutes of irradiation under various conditions, as reported by Blaskovicova et al. (2007).

| Condition | This compound (%) | Cyclohexene (%) | 1-Methoxycyclohexene (%) | 1,1-Dimethoxycyclohexane (%) |

| A: Irradiation | 33 | 23 | 18 | 26 |

| B: Irradiation + Ultrasound | 10 | 23 | 25 | 42 |

| C: Irradiation + Zinc + Mechanical Agitation | 24 | 20 | 35 | 22 |

| D: Irradiation + Ultrasound + Zinc | 4 | 15 | 41 | 40 |

Table 1: Product distribution from the photolysis of this compound in methanol under different conditions.[3]

Experimental Protocols

General Procedure for Photolysis of this compound

A solution of this compound in methanol is irradiated with a low-pressure mercury lamp (emitting primarily at 254 nm) in a quartz reactor. The reaction progress and product distribution are monitored by gas chromatography (GC). For experiments involving ultrasound, the reactor is placed in an ultrasonic bath. In experiments with a radical scavenger, zinc powder is added to the reaction mixture, which is then agitated either mechanically or with ultrasound.[3]

The following diagram outlines the general experimental workflow.

Theoretical Considerations

Photodissociation Dynamics

Nucleophilic Vinylic Substitution

The formation of 1-methoxycyclohexene in the ionic pathway is an example of a nucleophilic vinylic substitution. Theoretical studies on the reactions of various vinyl halides with nucleophiles indicate that the reactivity trend is vinyl fluoride (B91410) < vinyl chloride ≈ vinyl bromide < vinyl iodide.[6] This suggests that the C-I bond is the most susceptible to nucleophilic attack among the vinyl halides. The reaction can proceed through different mechanisms, including a single-step SN2-like process or a multi-step pathway. For this compound, the reaction with methanol likely proceeds via the formation of a vinyl cation intermediate, which is a common pathway for nucleophilic substitution on vinyl iodides, especially under conditions that favor ionic intermediates.

Conclusion

The reactivity of this compound is characterized by a delicate balance between radical and ionic pathways, which can be influenced by external factors such as ultrasound and the presence of radical scavengers. While detailed theoretical studies specifically targeting this compound are sparse, the available experimental data, in conjunction with general theoretical principles of vinyl iodide photochemistry and nucleophilic vinylic substitution, provide a robust framework for understanding and predicting its chemical behavior. Further computational investigations would be invaluable for elucidating the precise energy barriers and transition state geometries involved in the competing reaction pathways, thereby enabling a more refined control over the reaction outcomes for synthetic applications.

References

- 1. Synthesis and photochemistry of this compound: influence of ultrasound on ionic vs. radical behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 5. Spin-orbit ab initio and density functional theory study of vinyl iodide: Molecular properties and photodissociation dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theoretical studies on nucleophilic vinylic halide substitution - Beijing Institute of Technology [pure.bit.edu.cn:443]

Quantum Chemical Insights into 1-Iodocyclohexene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical studies of 1-iodocyclohexene, a molecule of interest in organic synthesis and photochemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its structural properties, reactivity, and the computational methodologies used to study it.

Introduction

This compound is a vinyl iodide that serves as a versatile intermediate in a variety of chemical transformations. Its reactivity is largely dictated by the carbon-iodine (C-I) bond, which can be cleaved homolytically or heterolytically to generate reactive intermediates. Understanding the electronic structure, conformational preferences, and potential energy surfaces of this compound is crucial for predicting its behavior in chemical reactions and for the rational design of novel synthetic methodologies. Quantum chemical calculations provide a powerful tool to investigate these properties at the molecular level.

Computational Methodologies

The study of this compound and related haloalkenes employs a range of sophisticated computational techniques to elucidate their structure, stability, and reactivity. The choice of methodology is critical for obtaining accurate and reliable results.

Ground-State Geometry Optimization and Conformational Analysis

The conformational landscape of cyclic systems like this compound is of fundamental importance. Density Functional Theory (DFT) is a widely used method for geometry optimization and conformational analysis due to its favorable balance of accuracy and computational cost.

Experimental Protocol:

A typical protocol for the conformational analysis of a substituted cyclohexene (B86901) derivative involves the following steps:

-

Initial Structure Generation: A number of plausible initial geometries, such as the half-chair and boat conformations of the cyclohexene ring, are generated.

-

Geometry Optimization: Each initial structure is fully optimized without symmetry constraints using a selected DFT functional and basis set. A common choice is the B3LYP functional with a basis set such as 6-311+G**, which includes diffuse and polarization functions to accurately describe the electron distribution, particularly for the iodine atom.

-

Frequency Calculation: Harmonic vibrational frequency calculations are performed on each optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE).

-

Energy Analysis: The relative energies of the conformers are determined by comparing their electronic energies, including the ZPVE correction. The Boltzmann distribution is then used to calculate the population of each conformer at a given temperature.

-

Solvation Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) can be employed to account for the influence of the solvent on the conformational equilibrium.

Photodissociation Dynamics

The photochemistry of this compound is dominated by the cleavage of the C-I bond. Understanding the photodissociation dynamics requires the study of electronically excited states and the potential energy surfaces (PESs) that govern the bond-breaking process.

Experimental Protocol:

A representative computational workflow for investigating the photodissociation dynamics is as follows:

-

Ground-State Optimization: The geometry of the ground electronic state is optimized using a suitable method, such as DFT or a higher-level ab initio method.

-

Excited-State Calculations: Vertical excitation energies and oscillator strengths are calculated to simulate the UV-Vis absorption spectrum. Time-Dependent DFT (TD-DFT) is a common method for this purpose. For molecules containing heavy atoms like iodine, it is crucial to consider spin-orbit coupling effects, which can be included in more advanced ab initio methods like Complete Active Space Self-Consistent Field (CASSCF) followed by Multireference Configuration Interaction (MRCI) or by using spin-orbit coupled DFT.

-

Potential Energy Curve (PEC) Scanning: The PES along the C-I dissociation coordinate is mapped by performing a series of constrained geometry optimizations at fixed C-I bond lengths. This is done for the ground state and several low-lying excited states.

-

Identification of Conical Intersections and Crossing Points: The PECs are analyzed to identify regions where different electronic states cross or approach each other closely (conical intersections or avoided crossings). These regions are critical for understanding non-adiabatic transitions between electronic states during the dissociation process.

-

Dynamics Simulations: For a more detailed picture of the dissociation process, non-adiabatic molecular dynamics simulations can be performed to model the time evolution of the molecule after photoexcitation.

Quantitative Data

Due to a lack of specific published quantum chemical studies on this compound, the following tables present representative data based on typical values for similar chemical structures and bonds found in related molecules. This data is intended to be illustrative.

Optimized Geometric Parameters (Illustrative)

Calculated at the B3LYP/6-311+G* level of theory.*

| Parameter | Value |

| Bond Lengths (Å) | |

| C=C | 1.34 |

| C-I | 2.10 |

| C-C (single) | 1.52 - 1.54 |

| C-H | 1.08 - 1.10 |

| **Bond Angles (°) ** | |

| C-C=C | 122 |

| I-C=C | 120 |

| H-C-H | 109 |

| Dihedral Angles (°) | |

| C-C-C=C | ~0 (for atoms in the double bond plane) |

| H-C-C-H | ~55 (for adjacent single bonds) |

Calculated Vibrational Frequencies (Illustrative)

Calculated at the B3LYP/6-311+G* level of theory.*

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C=C) | ~1650 | C=C stretching |

| ν(C-I) | ~550 | C-I stretching |

| δ(C-H) | ~1450 | C-H bending (scissoring) |

| γ(C-H) | ~800 | C-H out-of-plane bending |

| Ring Puckering | ~200 | Cyclohexene ring puckering |

Relative Energies of Conformers (Illustrative)

| Conformer | Relative Energy (kcal/mol) |

| Half-Chair | 0.00 |

| Boat | ~5.0 |

Visualizations

Signaling Pathways and Workflows

Conclusion

While specific experimental and computational studies on the quantum chemical properties of this compound are limited in the public domain, the methodologies and representative data presented in this guide provide a solid foundation for researchers. The computational protocols outlined, based on established methods for analogous systems, offer a clear path for future investigations into the structure, reactivity, and photochemical behavior of this important synthetic intermediate. The illustrative data serves as a useful benchmark for such studies. Further research in this area will undoubtedly contribute to a deeper understanding of the fundamental chemistry of vinyl iodides and facilitate their application in the development of new chemical entities.

A Technical Guide to the Solubility of 1-Iodocyclohexene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-iodocyclohexene, a key intermediate in various organic syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the fundamental principles governing its solubility and provides detailed experimental protocols for its determination.

Core Principles of Solubility

The solubility of this compound in organic solvents is primarily dictated by the "like dissolves like" principle. As a haloalkene, this compound possesses a moderate polarity. The carbon-iodine bond is the most polar bond in the molecule, and the double bond also contributes to its overall electronic character. Its solubility will be highest in solvents with similar polarity.

Key Factors Influencing Solubility:

-

Polarity and Dipole Moment: Solvents with a polarity matching that of this compound will be the most effective at solvating it.

-

Van der Waals Forces: As a relatively large and polarizable molecule, London dispersion forces will play a significant role in its interaction with nonpolar solvents.

-

Hydrogen Bonding: this compound is not a hydrogen bond donor and only a very weak acceptor. Therefore, its solubility in protic, hydrogen-bonding solvents like alcohols may be limited compared to aprotic solvents of similar polarity.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Observations |

| e.g., Hexane | e.g., 25 | e.g., Gravimetric | ||

| e.g., Toluene | e.g., 25 | e.g., UV-Vis | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||

| e.g., Diethyl Ether | e.g., 25 | e.g., Visual | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., UV-Vis | ||

| e.g., Acetone | e.g., 25 | e.g., Visual | ||

| e.g., Acetonitrile | e.g., 25 | e.g., UV-Vis | ||

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Protocol 1: Visual Miscibility Test (Qualitative)

This rapid method is suitable for determining if this compound is miscible, partially miscible, or immiscible in a liquid solvent at a given temperature.

Materials:

-

This compound

-

A selection of organic solvents

-

Small, clear glass vials or test tubes with caps

-

Pipettes or graduated cylinders

-

Constant temperature bath (optional)

Procedure:

-

Add a known volume (e.g., 1 mL) of the chosen organic solvent to a clean, dry vial.

-

Incrementally add small, known volumes (e.g., 0.1 mL) of this compound to the solvent.

-

After each addition, cap the vial and shake vigorously for 30-60 seconds.

-

Allow the mixture to stand and observe for any phase separation, cloudiness, or undissolved droplets.

-

Continue adding this compound until it no longer dissolves, and a separate phase persists.

-

Record the total volume of this compound that dissolved to determine the approximate solubility.

Protocol 2: Gravimetric Method (Quantitative)

This method provides a more precise measure of solubility by determining the mass of solute that can dissolve in a given mass or volume of solvent.

Materials:

-

This compound

-

A selection of organic solvents

-

Vials or flasks with secure caps

-

Analytical balance

-

Constant temperature shaker or incubator

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Add a known volume or mass of the solvent to a vial.

-

Add an excess amount of this compound to the solvent to create a saturated solution.

-

Securely cap the vial and place it in a constant temperature shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for several hours to allow any undissolved material to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles.

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to decompose.

-

Once the solvent is fully evaporated, weigh the dish or vial containing the this compound residue.

-

Calculate the solubility based on the mass of the residue and the initial volume of the solvent.

Protocol 3: UV-Vis Spectrophotometry (Quantitative)

This method is suitable for determining solubility when this compound has a distinct UV-Vis absorbance peak that is not obscured by the solvent.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound

-

UV-transparent organic solvent

-

Analytical balance

Procedure:

Part A: Preparation of a Standard Curve

-